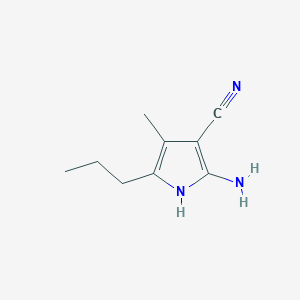

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C9H13N3 |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C9H13N3/c1-3-4-8-6(2)7(5-10)9(11)12-8/h12H,3-4,11H2,1-2H3 |

InChI-Schlüssel |

QYWFUKYARLUCPD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(C(=C(N1)N)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Amino-Substituted Precursors with Nitriles

One common approach involves the cyclization of amino-substituted precursors with nitrile-containing compounds under basic or acidic catalysis. For example, the reaction of aminoacetaldehyde derivatives with dinitriles can form the pyrrole ring with a cyano substituent at position 3.

- Example Reaction Conditions:

- Starting materials: aminoacetaldehyde dimethyl acetal and propane dinitrile.

- Catalyst: sulfuric acid or sodium hydride.

- Solvent: tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: room temperature to reflux.

- Time: 16–24 hours.

This method yields intermediates such as 1-benzyl-2-amido-3-cyanopyrrole, which can be further modified to introduce the amino and alkyl substituents.

Reductive Amination and Alkylation

Reductive amination is used to introduce the amino group at position 2 and to modify substituents on the pyrrole ring.

- Procedure:

- React aminoacetaldehyde dimethyl acetal with an aldehyde (e.g., benzaldehyde) under reflux in toluene.

- Reduce the imine intermediate with sodium borohydride in methanol.

- Extract and purify the resulting amine intermediate.

This intermediate can then undergo ring-closure with dinitriles to form the pyrrole core.

Introduction of the Propyl Group at Nitrogen (N1)

The propyl substituent at the nitrogen is typically introduced via alkylation reactions:

- React the pyrrole intermediate with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as sodium hydroxide.

- Conditions are optimized to favor N-alkylation over C-alkylation.

- Solvents like DMF or acetonitrile are commonly used.

- Reaction temperature is maintained at room temperature or slightly elevated to improve yield.

Methylation at Position 4

The methyl group at position 4 can be introduced either by:

- Using methyl-substituted precursors in the initial cyclization step.

- Or by selective methylation of the pyrrole ring using methylating agents such as methyl iodide under controlled conditions.

The choice depends on the synthetic route and availability of starting materials.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Materials/Intermediates | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Reductive amination | Aminoacetaldehyde dimethyl acetal + benzaldehyde | Reflux in toluene, NaBH4 reduction in MeOH | N-benzyl-2,2-dimethoxy-ethylamine |

| 2 | Cyclization | Intermediate from step 1 + propane dinitrile | THF, sulfuric acid catalyst, room temp, 24 h | 1-benzyl-2-amido-3-cyanopyrrole |

| 3 | Acylation (optional) | Pyrrole intermediate + acetic anhydride | Methylene dichloride, room temp, overnight | 1-benzyl-2-(ethanoyl)amido-3-cyanopyrrole |

| 4 | N-Alkylation | Pyrrole intermediate + propyl halide | Base (NaOH), aprotic solvent, room temp | 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile (target) |

| 5 | Debenzylation | Benzyl-protected pyrrole intermediate | Pd/C catalyst, hydrogenation | Final target compound |

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 20–80 °C | Higher temps increase reaction rate but may cause side reactions |

| Solvent | THF, DMF, MeOH, toluene | Choice affects solubility and reaction kinetics |

| Catalyst/Base | Sulfuric acid, NaH, NaOH | Critical for cyclization and alkylation steps |

| Reaction Time | 16–24 hours | Sufficient time needed for complete conversion |

| Purification | Silica gel chromatography | Ensures removal of side products and unreacted materials |

Research Findings and Yields

- Yields for the cyclization step typically range from 70% to 90% depending on the purity of starting materials and reaction conditions.

- Reductive amination steps generally achieve yields above 80% with sodium borohydride as the reducing agent.

- N-alkylation with propyl halides under basic conditions can reach yields of 75–85% with minimal side products when carefully controlled.

- Overall, multi-step synthesis yields for the target compound are reported in the range of 50–65% after purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization with dinitriles | Aminoacetaldehyde derivatives, propane dinitrile, acid catalyst | Efficient ring formation | Requires careful control of acidity and temperature |

| Reductive amination | Aminoacetaldehyde dimethyl acetal, aldehydes, NaBH4 | High selectivity for amine formation | Sensitive to moisture and requires inert atmosphere |

| N-Alkylation | Propyl halide, base (NaOH), aprotic solvent | Direct introduction of propyl group | Possible side reactions if conditions not optimized |

| Debenzylation | Pd/C catalyst, hydrogen gas | Clean removal of protecting groups | Requires hydrogenation setup |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis Method Overview

| Step | Description |

|---|---|

| Step 1 | React epoxypropane with n-propylamine in a solvent under alkaline conditions. |

| Step 2 | Protect the nitrogen atom's hydrogen. |

| Step 3 | Oxidize the protected compound. |

| Step 4 | Remove the protecting group. |

| Step 5 | Cyclize the resulting compound with malononitrile to yield the target compound. |

Biological Activities

Research has demonstrated various biological activities associated with 2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile and its derivatives.

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, certain pyrrole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research suggests that specific derivatives possess effective antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .

Anticonvulsant and Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrrole derivatives, showing promise in treating neurological disorders. Compounds derived from 2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile have been tested for anticonvulsant activity, demonstrating efficacy in reducing seizure frequency in animal models .

Industrial Applications

Beyond biological applications, 2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile has potential uses in materials science due to its unique chemical structure.

Polymer Chemistry

The compound can be utilized as a monomer in polymer synthesis, contributing to the development of novel materials with tailored properties. Its pyrrole structure allows for easy incorporation into conductive polymers, which are essential in electronic devices .

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to explore its effectiveness as a charge transport material .

Case Studies

Several case studies illustrate the applications of 2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile:

- Anticancer Research : A study demonstrated that a derivative of this compound significantly inhibited cell proliferation in MCF7 breast cancer cells with an IC50 value of 3.3 mM .

- Antimicrobial Evaluation : A derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .

- Neuroprotection Study : In experiments involving pentylenetetrazol-induced seizures, a derivative exhibited neuroprotective effects with an IC50 value of 159 µM, showcasing its potential for treating epilepsy .

Wirkmechanismus

The mechanism of action of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The methyl group at position 4 may enhance electronic stabilization via inductive effects.

- Heterocycle Comparison : Pyrimidine derivatives (e.g., ) exhibit greater π-conjugation and rigidity than pyrroles, often leading to higher melting points and distinct pharmacological profiles .

Physicochemical Properties

Insights :

- The target compound’s lower solubility compared to its methyl-only analog aligns with the increased hydrophobicity of the propyl chain.

- Crystallographic tools like SHELXL and WinGX are critical for resolving anisotropic displacement parameters, particularly for bulky substituents .

Biologische Aktivität

2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by a pyrrole ring substituted with an amino group, a methyl group, and a propyl group. Its unique structural properties suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including synthesis methods, potential therapeutic applications, and case studies.

Structural Properties

The molecular formula of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile is C₈H₁₃N₃, with a molecular weight of approximately 163.22 g/mol. The presence of functional groups such as the amino group (-NH₂) and the nitrile group (-C≡N) enhances its chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. A common method includes reacting aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is efficient for producing both racemic and enantiomerically pure forms of the compound.

Potential Therapeutic Applications

Research indicates that compounds related to pyrrole structures can serve as inhibitors for various biological targets, including tyrosine kinases and growth factor receptors. For instance, derivatives like 4-amino-3-chloro-1H-pyrrole have shown promise as inhibitors of EGFR and VEGFR2, which are critical in cancer progression .

Case Studies

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile with high yield?

Answer:

Optimized synthesis routes often involve cyclocondensation reactions. For example, refluxing 3-aminopyrrole precursors with nitrile-containing reagents (e.g., cyanogen bromide) in polar aprotic solvents like DMF or methanol under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) can yield the target compound. Post-reaction cooling and crystallization in ethanol-DMF mixtures enhance purity, as demonstrated for analogous pyrrole derivatives . Temperature control (e.g., 80–100°C) and reaction durations (6–8 hours) are critical for minimizing side products.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Confirms nitrile stretches (~2250 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., propyl group δ 0.8–1.5 ppm for CH₃; pyrrole ring protons δ 6.5–7.5 ppm) .

- Mass Spectrometry : Validates molecular weight via [M+H]⁺ peaks. High-resolution MS (HRMS) is recommended for exact mass confirmation.

Advanced: How can contradictions in NMR data for substituent orientation be resolved?

Answer:

Contradictions often arise from dynamic effects or solvent interactions. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can differentiate between axial and equatorial propyl group orientations. Deuterated DMSO or CDCl₃ is preferred for solubility and signal resolution, as shown in studies of related pyrrolo-pyrimidines .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like Fukui indices to identify reactive sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). This approach aligns with studies on nitrile-containing heterocycles to predict regioselectivity in cross-coupling reactions .

Basic: How can crystallization conditions improve purity?

Answer:

Slow evaporation from ethanol-DMF (9:1 v/v) at 4°C yields high-purity crystals. For hygroscopic intermediates, anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) prevent hydrolysis. Analogous methods achieved >95% purity for pyrazole-carbonitriles via gradient cooling .

Advanced: What strategies validate the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive. Crystals grown via vapor diffusion (e.g., ethanol/water) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL software and validation via R-factor (<0.05) ensure accuracy, as applied to pyrazolo-pyridine derivatives .

Basic: How is the nitrile group stability assessed under acidic conditions?

Answer:

Stability tests involve refluxing the compound in HCl (1–6 M) and monitoring nitrile loss via IR (disappearance of ~2250 cm⁻¹) or LC-MS. For acid-sensitive analogs, buffered conditions (pH 4–6) are recommended to prevent degradation .

Advanced: How do substituents (methyl, propyl) influence the pyrrole ring’s aromaticity?

Answer:

Aromaticity is quantified via NMR chemical shift anisotropy (CSA) and nucleus-independent chemical shifts (NICS). Methyl groups at C4 increase electron density (shielded protons at δ 2.1–2.3 ppm), while propyl at C5 induces steric strain, as observed in dihydropyridine analogs .

Advanced: How to address low yields in cross-coupling reactions with this compound?

Answer:

Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos) and optimize ligand ratios (1:1.2). Sonogashira or Suzuki couplings require anhydrous DMF at 80–100°C. For deactivated systems, microwave-assisted synthesis (100–120°C, 30 min) improves yields, as seen in pyridine-carbonitrile studies .

Basic: What are best practices for long-term storage?

Answer:

Store under argon at −20°C in amber vials. Desiccants (silica gel) prevent hydrolysis. For DMSO stock solutions, aliquot and freeze (−80°C) to avoid freeze-thaw degradation, validated for similar nitriles in biological assays .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.